molecular formula C21H18N4O2 B3570898 N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide

N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide

Cat. No.: B3570898
M. Wt: 358.4 g/mol
InChI Key: OKEJYKXUHNAMIX-UHFFFAOYSA-N
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Description

The compound “N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide” is a benzotriazole derivative. Benzotriazoles are a class of compounds with a wide range of applications in various fields such as medicinal chemistry, corrosion inhibitors, and light stabilizers .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzotriazole ring, a methoxyphenyl group, and a phenylacetamide group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would need to be determined experimentally .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal applications, the mechanism of action would likely involve interactions with specific biological targets .

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. This includes wearing appropriate personal protective equipment and following safe laboratory practices .

Future Directions

Future research on this compound could involve exploring its potential applications in various fields, studying its physical and chemical properties in more detail, and investigating its mechanism of action .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)benzotriazol-5-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-27-18-10-8-17(9-11-18)25-23-19-12-7-16(14-20(19)24-25)22-21(26)13-15-5-3-2-4-6-15/h2-12,14H,13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEJYKXUHNAMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide
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N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide
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N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide
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N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide
Reactant of Route 5
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N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide
Reactant of Route 6
N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide

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